molecular formula C25H19BrN2O3 B2457517 (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one CAS No. 1321899-81-3

(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2457517
CAS No.: 1321899-81-3
M. Wt: 475.342
InChI Key: QXBWICMHFMCVIA-NDENLUEZSA-N
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Description

(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromophenyl group, and an imidazole ring

Preparation Methods

The synthesis of (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Imidazole Formation: The imidazole ring can be synthesized through the condensation of glyoxal with an amine and an aldehyde.

    Coupling Reactions: The final step involves coupling the benzodioxole, bromophenyl, and imidazole moieties under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one can be compared with other similar compounds, such as:

    4-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1H-imidazol-5-one: This compound lacks the bromine and dimethylphenyl groups, which may affect its reactivity and applications.

    4-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-5-one: The presence of a chlorine atom instead of bromine may lead to different chemical properties and reactivity.

    4-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-2-(4-fluorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-5-one: The fluorine atom can influence the compound’s stability and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-bromophenyl)-3-(2,5-dimethylphenyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O3/c1-15-3-4-16(2)21(11-15)28-24(18-6-8-19(26)9-7-18)27-20(25(28)29)12-17-5-10-22-23(13-17)31-14-30-22/h3-13H,14H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBWICMHFMCVIA-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NC(=CC3=CC4=C(C=C3)OCO4)C2=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N2C(=N/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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